Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate
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Overview
Description
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 9-Methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2…
Uniqueness
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of the morpholino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17N3O5 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
methyl 9-acetyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c1-10(20)12-7-11(16(22)23-2)9-19-14(21)8-13(17-15(12)19)18-3-5-24-6-4-18/h7-9H,3-6H2,1-2H3 |
InChI Key |
JOKMHZFXQMYKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN2C1=NC(=CC2=O)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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